1-Benzylazetidine;oxalic acid
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Azetidines, which are four-membered saturated nitrogen heterocycles, represent a crucial class of compounds in modern organic synthesis and medicinal chemistry. rsc.orgrsc.org Their unique structural and chemical properties make them valuable building blocks for creating more complex molecules. chemrxiv.org The azetidine (B1206935) ring is a sought-after motif in drug discovery, appearing in numerous bioactive molecules, natural products, and approved pharmaceuticals. rsc.orgchemrxiv.org For instance, drugs like azelnidipine, a calcium channel blocker, and cobimetinib, a kinase inhibitor, feature the azetidine scaffold. rsc.org
The significance of these heterocycles also lies in their ability to act as bioisosteres for other common saturated rings like piperidine (B6355638) and morpholine, allowing chemists to modify the physicochemical properties of drug candidates. wiley.com The incorporation of the rigid, polar azetidine structure can lead to improved metabolic stability, solubility, and target-binding affinity. acs.orgresearchgate.net As such, the development of new synthetic methods to access diversely functionalized azetidines is an active and important area of chemical research. chemrxiv.orgrsc.org
Fundamental Aspects of Azetidine Structural Features and Inherent Ring Strain
The defining characteristic of the azetidine ring is its significant inherent ring strain, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This strain level is intermediate between that of the highly reactive three-membered aziridines (approx. 27.7 kcal/mol) and the more stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This considerable strain energy governs the reactivity of azetidines, making them susceptible to ring-opening reactions under specific conditions, yet stable enough for practical handling and incorporation into larger molecules. rsc.orgrsc.org
Structurally, the four-membered ring is not planar and typically adopts a "puckered" conformation to alleviate some torsional strain. nih.govcapes.gov.br The degree of this puckering can be influenced by the nature and position of substituents on the ring. capes.gov.brnih.gov This conformational flexibility, though limited, is a key feature that can impact how an azetidine-containing molecule interacts with biological targets. nih.gov The presence of the nitrogen atom also introduces polarity and a site for hydrogen bonding, further influencing the molecule's properties. nih.govopenmedicinalchemistryjournal.com
Overview of N-Substituted Azetidines as Important Building Blocks in Chemical Research
N-substituted azetidines, where the nitrogen atom is attached to a group other than hydrogen, are particularly important as versatile building blocks in synthesis. medwinpublishers.comrsc.org The substituent on the nitrogen atom can serve multiple purposes: it can act as a protecting group, direct the stereochemical outcome of reactions, or be a key part of the final target molecule's structure. The benzyl (B1604629) group, as seen in 1-benzylazetidine (B3057175), is a common N-substituent because it is relatively easy to introduce and can be removed later through hydrogenolysis if needed. orgsyn.org
The synthesis of N-substituted azetidines has been achieved through various methods, including the cyclization of γ-haloamines or amino alcohols, the reduction of β-lactams (azetidin-2-ones), and cycloaddition reactions. medwinpublishers.comacs.orgresearchgate.net For example, 1-benzylazetidine can be synthesized efficiently in a two-step process starting from benzaldehyde (B42025) and 3-bromopropylamine (B98683) hydrobromide, which form an imine that subsequently undergoes reductive cyclization. tandfonline.comtandfonline.com These building blocks are used to create a wide array of more complex structures, including novel amino acids, peptidomimetics, and ligands for catalysis. nih.govbham.ac.ukmdpi.com Their utility is demonstrated in the synthesis of potent inhibitors and various drug candidates. nih.govnih.gov
Properties
CAS No. |
88194-94-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-benzylazetidine;oxalic acid |
InChI |
InChI=1S/C10H13N.C2H2O4/c1-2-5-10(6-3-1)9-11-7-4-8-11;3-1(4)2(5)6/h1-3,5-6H,4,7-9H2;(H,3,4)(H,5,6) |
InChI Key |
OOUUYCONRYBMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Azetidine Core and N Benzyl Derivatization
Classical Approaches to Azetidine (B1206935) Ring Formation
One of the most fundamental and widely employed methods for constructing the azetidine ring is through intramolecular nucleophilic substitution (SN2). acs.orgarkat-usa.org This approach typically involves a γ-amino halide or a related substrate where the nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position to form the cyclic structure.
The efficiency of these cyclizations can be influenced by several factors, including the nature of the leaving group, the reaction conditions (base, solvent), and the substituents on the carbon backbone and the nitrogen atom. The use of a strong base is often necessary to deprotonate the amine, enhancing its nucleophilicity.
Table 1: Examples of Intramolecular SN2 Cyclization for Azetidine Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromopropylamine (B98683) | Potassium hydroxide (B78521) | Azetidine | Low | acs.org |
| Benzaldehyde (B42025) and 3-bromopropylamine hydrobromide | 1. Triethylamine, Sodium sulfate (B86663), THF; 2. Sodium borohydride, Methanol | N-Benzylazetidine | 68% (overall) | nih.gov |
| N,N-disubstituted γ-amino chlorides | Lithium bis(trimethylsilyl)amide (LiHMDS) | 2,3-cis-disubstituted azetidinic amino acid derivatives | Good | arkat-usa.org |
Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core. Among these, the [2+2] photocycloaddition, particularly the aza-Paterno-Büchi reaction, is a prominent method. rsc.orgrsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form the azetidine ring. rsc.orgresearchgate.net
While conceptually straightforward, the aza-Paterno-Büchi reaction has faced challenges, including competing relaxation pathways of the photoexcited imine. springernature.com However, recent advancements have led to more efficient protocols. Visible-light-mediated intermolecular aza-Paterno-Büchi reactions using oximes, such as 2-isoxazoline-3-carboxylates, have been developed. nih.govspringernature.com These reactions can be catalyzed by iridium photocatalysts via a triplet energy transfer mechanism, allowing for the synthesis of highly functionalized azetidines under mild conditions. nih.govchemrxiv.orgchemrxiv.org
Intramolecular versions of the aza-Paterno-Büchi reaction have also been successfully employed to create bicyclic and more complex azetidine structures. springernature.comacs.org These reactions often exhibit high diastereoselectivity. springernature.com
Table 2: Examples of [2+2] Cycloaddition for Azetidine Synthesis
| Reactants | Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Imine and Alkene | UV light or visible light with photocatalyst | Functionalized azetidines | Aza-Paterno-Büchi reaction | rsc.orgresearchgate.net |
| 2-Isoxazoline-3-carboxylates and Alkenes | Visible light, Iridium photocatalyst | Highly functionalized azetidines | Intermolecular, mild conditions | nih.govspringernature.com |
| Tethered Imine and Alkene | Visible light | Bicyclic azetidines | Intramolecular, high diastereoselectivity | springernature.comacs.org |
Advanced Strategies for Azetidine Scaffold Construction
To overcome the limitations of classical methods and to access a wider diversity of azetidine derivatives, a range of advanced synthetic strategies have been developed.
Ring contraction offers an alternative pathway to the azetidine core from more readily available five-membered rings. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This one-pot reaction proceeds via a nucleophilic addition to the amide carbonyl, followed by ring opening and subsequent intramolecular SN2 cyclization. rsc.orgacs.org
Conversely, strain-release driven homologation of highly strained bicyclic systems provides a modular approach to azetidines. nih.govacs.org For instance, the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters results in an intermediate boronate complex. Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving ring strain and forming a substituted azetidinyl boronic ester. nih.govacs.orgorganic-chemistry.org This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. nih.govacs.org
Transition metal catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. researchgate.netrsc.orgresearchgate.net Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction involves the generation of a high-valent palladium intermediate that facilitates the C-N bond formation.
Cross-coupling reactions also play a role in constructing the azetidine ring. For example, Ullmann-type couplings of N-tosyl-3-halo-3-butenylamines can produce 2-alkylideneazetidines. organic-chemistry.org Furthermore, transition metals like copper have been used to catalyze the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-benzodiazepine (B1214927) structures. nih.gov
Organocatalysis provides an alternative to metal-based catalysts for the enantioselective synthesis of azetidines. jst.go.jpnih.govthieme-connect.com For example, an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate adducts that undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in high yield and stereoselectivity. thieme-connect.comthieme-connect.com
Lewis acid catalysis is also instrumental in azetidine synthesis. researchgate.netnih.govresearchgate.net A noteworthy example is the Lanthanide triflate (e.g., La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This reaction proceeds with high regioselectivity to afford 3-hydroxyazetidines in good yields, tolerating a variety of functional groups. nih.govfrontiersin.org The Lewis acid activates the epoxide towards nucleophilic attack by the tethered amine. This method highlights the utility of Lewis acids in promoting selective cyclizations to form the strained azetidine ring.
N-Benzyl Derivatization
Once the azetidine core is synthesized, the nitrogen can be functionalized. The introduction of a benzyl (B1604629) group is a common derivatization. This can be achieved through several methods. If the azetidine is unsubstituted at the nitrogen (an NH-azetidine), it can be N-benzylated via reductive amination with benzaldehyde and a reducing agent like sodium borohydride, or through direct N-alkylation with a benzyl halide (e.g., benzyl bromide) in the presence of a base. arkat-usa.orgphasetransfercatalysis.com In some synthetic routes, the benzyl group is incorporated from the start, as seen in the synthesis from benzaldehyde and 3-bromopropylamine hydrobromide. nih.gov The N-benzyl group can also serve as a protecting group that can be removed later via hydrogenolysis. rsc.org
Transformations from Precursors (e.g., Reduction of Azetidin-2-ones)
One of the most prevalent and effective methods for the synthesis of the azetidine core involves the reduction of readily available azetidin-2-ones, also known as β-lactams. acs.orgub.bw This transformation is valued for its reliability and the fact that the stereochemistry of substituents on the ring is typically preserved during the reduction process. acs.org The N-substituent on the azetidin-2-one (B1220530) dictates the final N-substituent on the azetidine, meaning an N-benzylazetidin-2-one precursor would yield N-benzylazetidine upon reduction.
A range of reducing agents can be employed for this conversion, each with its own specific applications and conditions. The choice of reagent is critical for achieving high yields and chemoselectivity, especially in the presence of other functional groups. rsc.org For instance, strong, non-selective hydrides can lead to the undesired cleavage of the strained four-membered ring. rsc.org
Key reducing agents and their characteristics are summarized below:
| Reagent | Typical Conditions | Notes | References |
| Lithium Aluminium Hydride (LiAlH₄) | Ether or Tetrahydrofuran (THF) | A powerful, common reducing agent capable of reducing the amide functionality of the β-lactam. acs.org | acs.org |
| Diborane (B8814927) (B₂H₆) | Tetrahydrofuran (THF) | Accomplishes the reduction rapidly and in good yield. acs.org | acs.org |
| Alanes | Ether | Considered more efficient than diborane for this transformation. acs.org | acs.org |
| Sodium Borohydride (NaBH₄) | Isopropanol (B130326) | Used for diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org | rsc.org |
The β-lactam synthon approach is a cornerstone in azetidine synthesis due to the extensive chemistry developed for penicillin and related antibiotics, which has made a wide variety of substituted azetidin-2-ones accessible. rsc.org
Condensation Reactions Utilizing Schiff Bases and Halogenated Acyl Chlorides
The precursors for the aforementioned reduction, azetidin-2-ones, are frequently synthesized via the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (or Schiff base). researchgate.netresearchgate.net In practice, the ketene is often generated in situ from a more stable precursor, such as a halogenated acyl chloride, in the presence of a tertiary amine base like triethylamine. researchgate.netmdpi.com
The general process can be outlined as follows:
Formation of the Schiff Base: An aldehyde or ketone reacts with a primary amine in a condensation reaction to form a Schiff base (imine). researchgate.net For the synthesis of an N-benzylazetidine precursor, benzylamine (B48309) would be reacted with an appropriate aldehyde.
Generation of the Ketene: A halogenated acyl chloride (e.g., chloroacetyl chloride) is treated with a base (e.g., triethylamine). The base removes a proton, and the halide is eliminated, forming a highly reactive ketene intermediate. researchgate.net
[2+2] Cycloaddition: The in situ generated ketene reacts with the Schiff base to form the four-membered azetidin-2-one ring. globalresearchonline.netekb.eg This reaction often proceeds with high diastereoselectivity, typically favouring the formation of the cis-isomer. mdpi.com
This method is highly versatile, allowing for a wide range of substituents on both the imine and the ketene, thereby providing access to a diverse library of functionalized azetidin-2-ones. mdpi.comresearchgate.net
Stereoselective and Enantioselective Synthesis of Functionalized Azetidines
Achieving stereochemical control is paramount in modern synthetic chemistry. For azetidines, this involves strategies that establish specific stereocenters during ring formation or through subsequent functionalization.
Utilization of Chiral Auxiliaries and Catalysts in Azetidine Formation
To induce chirality in the azetidine ring, chemists employ chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed.
A notable example is the use of chiral tert-butanesulfinamide. nih.govacs.org This approach allows for the stereoselective preparation of C2-substituted azetidines. The methodology involves reacting a 1,3-bielectrophile with the chiral sulfinamide to guide the formation of the ring with high diastereoselectivity. acs.org The sulfinyl group can then be removed to provide the enantiomerically enriched azetidine. Similarly, chiral sulfinamides have been used to prepare chiral N-propargylsulfonamides, which undergo gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov
Organocatalysis also presents a powerful tool for the enantioselective synthesis of azetidines. nih.gov For example, enantioselective α-chlorination of aldehydes using a chiral amine catalyst can generate a key chiral intermediate. This intermediate can then be converted through a series of steps, including reductive amination and intramolecular cyclization, to afford C2-functionalized azetidines with high enantiomeric excess. nih.gov
Diastereoselective and Enantioselective Alkylation and Derivatization Strategies
Functionalizing a pre-existing azetidine ring with stereocontrol is another critical strategy. The relative rigidity of the four-membered ring allows existing substituents to effectively direct the approach of incoming reagents. rsc.org
Diastereoselective α-alkylation has been successfully demonstrated on azetidine derivatives. In one approach, an N-substituted azetidine-2-carbonitrile (B3153824) is converted into its N-borane complex. rsc.org Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of an electrophile (e.g., benzyl bromide) results in highly diastereoselective alkylation at the C2 position. The borane (B79455) complex and the N-substituent work in concert to block one face of the molecule, directing the electrophile to the opposite face. rsc.org
Furthermore, catalytic enantioselective methods have been developed. Chiral nickel catalysts have been shown to effectively control the stereochemistry in the α-alkylation of azetidine-derived enolates with unactivated alkyl electrophiles. nih.gov Copper-catalyzed boryl allylation of azetines is another advanced strategy that installs both a boryl and an allyl group across the double bond of the azetine ring, creating two new stereogenic centers with high enantioselectivity. acs.org
| Strategy | Key Reagents/Catalysts | Position Functionalized | Stereochemical Control | References |
| Alkylation via N-Borane Complex | LDA, Benzyl bromide | C2 | Diastereoselective | rsc.org |
| Catalytic Alkylation | Chiral Nickel Catalyst, Zinc, Alkyl Iodide | α-position to a carbonyl | Enantioselective | nih.gov |
| Boryl Allylation | Copper Catalyst, Chiral Bisphosphine Ligand, Allyl Phosphate | C2, C3 | Enantioselective | acs.org |
Specific N-Alkylation and N-Arylation Strategies for N-Benzylazetidines
The introduction of the benzyl group onto the azetidine nitrogen is a key step in forming the target compound. This can be achieved either by building the ring using benzylamine as a starting material or by alkylating a pre-formed NH-azetidine.
Direct N-alkylation is a straightforward and common method. It involves treating an NH-azetidine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. The base (e.g., potassium carbonate, triethylamine) neutralizes the acid generated during the reaction, driving it to completion. This is a robust method applicable to azetidines that are available without N-functionalization. nih.gov
Reductive amination provides an alternative route. An NH-azetidine can be reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-benzylazetidine.
Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination, represent a powerful method for N-arylation , and modified conditions can be applied for N-alkylation. cmu.edu While more commonly used for forming aryl-nitrogen bonds, these catalytic systems can be adapted for specific alkylation challenges. nih.govnih.gov Catalyst-free, multicomponent reactions have also been described that achieve N-alkylation and N'-arylation in a single process, highlighting the ongoing innovation in C-N bond formation. nih.gov
Finally, the target compound is often isolated as an oxalate (B1200264) salt. After synthesis and purification of the 1-benzylazetidine (B3057175) free base, it can be dissolved in a suitable solvent and treated with a solution of oxalic acid. google.comgoogleapis.com This results in the precipitation of 1-benzylazetidine;oxalic acid as a stable, often crystalline solid, which is easier to handle, store, and weigh accurately than the free base, which may be an oil.
Chemical Functionality and Synthetic Routes of Oxalic Acid
Established Industrial and Laboratory Syntheses of Oxalic Acid
Several methods have been developed for the industrial and laboratory synthesis of oxalic acid, utilizing different starting materials and reaction conditions.
A long-standing and significant industrial method for producing oxalic acid involves the oxidation of carbohydrates. chemcess.comijcrt.org This process can utilize various raw materials such as sugar, glucose, starch, and molasses. chemcess.comijcrt.org The oxidation is typically carried out using nitric acid, often in the presence of a catalyst like vanadium pentoxide and with the addition of sulfuric acid. google.comgoogle.com The reaction with sucrose, for instance, can be catalyzed by nitric acid. ijcrt.org While this method has been in use for over two centuries, its industrial importance grew significantly around 1940 when processes for the recovery and recycling of the nitrogen oxides produced were developed. chemcess.com
Another important feedstock for oxalic acid production is ethylene (B1197577) glycol. chemcess.comchemicalbook.com The oxidation of ethylene glycol to oxalic acid is a one-step process. chemcess.com This is often achieved using a mixture of nitric acid and sulfuric acid. google.comquora.comquora.com The reaction is typically conducted at temperatures between 50-70°C and can be catalyzed by vanadium pentoxide and iron(III) salts. chemcess.com One process describes using an acid mixture of 30-40% sulfuric acid and 20-25% nitric acid. chemcess.com A high yield of oxalic acid, reaching up to 94% after 5 hours, can be achieved through the oxidation of ethylene glycol with a specific mixture of nitric and sulfuric acid at 80°C. google.com Other oxidizing agents, such as acidified potassium dichromate, can also be used to convert ethylene glycol to oxalic acid. infinitylearn.com Furthermore, a process has been developed where ethylene glycol is oxidized by molecular oxygen in the presence of nitric acid, which helps to regenerate the nitric acid from the nitrogen oxides formed during the reaction. google.com
| Starting Material | Oxidizing Agent(s) | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Carbohydrates (e.g., sucrose, glucose, starch) | Nitric Acid | Vanadium pentoxide, Sulfuric acid | One of the oldest industrial methods; became more viable with nitrogen oxide recovery. chemcess.comgoogle.com |
| Ethylene Glycol | Nitric Acid and Sulfuric Acid | Vanadium pentoxide, Iron(III) salts, 50-70°C | A one-step process with high yields. chemcess.comgoogle.com |
| Ethylene Glycol | Molecular Oxygen with Nitric Acid | - | Nitric acid is regenerated in the process. google.com |
| Ethylene Glycol | Acidified Potassium Dichromate | - | A laboratory method for oxidation. infinitylearn.com |
The dialkyl oxalate (B1200264) process is a more modern route to oxalic acid. chemicalbook.com This method involves the synthesis of a dialkyl oxalate ester from carbon monoxide and an alcohol, which is then hydrolyzed to produce oxalic acid and the corresponding alcohol that can be recycled. chemicalbook.comresearchgate.net This process was notably developed by Ube Industries in Japan. chemcess.comchemicalbook.com The initial reaction is catalyzed by palladium on charcoal and alkyl nitrites under pressure. chemcess.com The subsequent hydrolysis of the dialkyl oxalate, such as dimethyl oxalate, can be carried out to yield oxalic acid. wipo.int
The sodium formate (B1220265) process is another established method for oxalic acid production. chemicalbook.comslideshare.net In this process, solid sodium hydroxide (B78521) reacts with carbon monoxide under high temperature and pressure to produce sodium formate. slideshare.netvedantu.com The sodium formate is then heated to a higher temperature, leading to the formation of sodium oxalate and the release of hydrogen gas. vedantu.com The sodium oxalate is then treated with calcium hydroxide to precipitate calcium oxalate. vedantu.comgoogle.com Finally, the addition of sulfuric acid to the calcium oxalate yields oxalic acid and calcium sulfate (B86663) as a byproduct. vedantu.comgoogle.com
| Process | Key Reactants | Intermediate Products | Final Step |
|---|---|---|---|
| Dialkyl Oxalate | Carbon Monoxide, Alcohol | Dialkyl Oxalate (e.g., Dimethyl Oxalate) | Hydrolysis to Oxalic Acid. chemicalbook.comwipo.int |
| Sodium Formate | Sodium Hydroxide, Carbon Monoxide | Sodium Formate, Sodium Oxalate, Calcium Oxalate | Acidification with Sulfuric Acid. slideshare.netvedantu.comgoogle.com |
While less common than the oxidation of carbohydrates or ethylene glycol, oxalic acid can also be synthesized from the oxidation of aromatic compounds. For instance, research has shown that oxalic acid can be formed from the side chain of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in biological systems. nih.gov In chemical synthesis, the oxidation of aromatic aldehydes in the presence of oxalic acid has been studied, leading to the formation of the corresponding benzoic acids. researchgate.net Another study investigated the co-oxidation of aromatic anils and oxalic acid by chromic acid. researchgate.net
Electrochemical Production of Oxalic Acid and Related Derivatives
Electrochemical methods offer an alternative pathway for the synthesis of oxalic acid and its derivatives. The electrochemical reduction of carbon dioxide in nonaqueous solvents using a lead cathode can produce oxalic acid with high Faraday efficiency. acs.org There have also been many attempts to synthesize oxalic acid through the electrochemical reduction of carbon dioxide in both aqueous and non-aqueous electrolytes. chemicalbook.com
Furthermore, the electrochemical reduction of oxalic acid itself can yield valuable derivatives. For example, glyoxylic acid, an important industrial intermediate, can be prepared by the electrochemical reduction of oxalic acid. google.com This process is typically carried out in an acidic aqueous medium at low temperatures on electrodes with a high hydrogen overpotential. google.com Continuous operation for the electroreduction of oxalic acid to glyoxylic acid has been studied using a packed bed reactor to improve productivity. xmu.edu.cn A tandem electrochemical process has been developed where oxalic acid is first reduced to glyoxylic acid, which then reacts with reduced nitrate (B79036) to form glycine. chemrxiv.org
Oxalic Acid as a Catalyst in Organic Synthesis (e.g., Condensation Reactions, Deep Eutectic Solvent Components)
Oxalic acid can function as an efficient and reusable catalyst in various organic reactions. It has been shown to be an effective catalyst for the synthesis of quinoxaline (B1680401) derivatives through the condensation of 1,2-diamines with α-diketones at room temperature. researchgate.netresearchgate.net This method is considered a green procedure due to its high efficiency and mild reaction conditions. researchgate.net
Oxalic acid is also a key component in the formation of deep eutectic solvents (DESs). nih.gov These are mixtures of hydrogen bond donors and acceptors that have a melting point lower than the individual components. acs.org DESs composed of choline (B1196258) chloride and oxalic acid have been extensively studied and used in various applications, including the pretreatment of biomass for the production of cellulose (B213188) nanofibers and the extraction of polysaccharides. researchgate.netnih.govresearchgate.net The strong chelating and mild reducing properties of oxalic acid contribute to the effectiveness of these DESs. researchgate.net
Role of Oxalic Acid as a Counterion in Amine Salt Formation
Oxalic acid is a dicarboxylic acid and readily reacts with amines to form crystalline salts. sciencemadness.org This property is useful for the purification and isolation of amines. The formation of an oxalate salt can be an effective method for crystallizing amines that may form gummy or semi-liquid products with other acids like sulfuric acid. sciencemadness.org The reaction is typically carried out by dissolving the amine and oxalic acid in a suitable solvent, such as isopropanol (B130326), which often leads to the precipitation of the amine oxalate salt. sciencemadness.org The preparation of oxalic acid salts of phenylene diamines has been described, where the reaction is carried out in the presence of a dialkyl ketone like acetone. google.com
Formation and Advanced Analytical Characterization of 1 Benzylazetidine;oxalic Acid
Methodologies for the Acid-Base Salt Formation of N-Alkyl Azetidines with Dicarboxylic Acids
The formation of 1-benzylazetidine (B3057175);oxalic acid is a classic acid-base reaction. N-alkyl azetidines, such as 1-benzylazetidine, possess a basic nitrogen atom within the strained four-membered ring, making them effective proton acceptors. Dicarboxylic acids, like oxalic acid, are proton donors. The reaction involves the transfer of a proton from a carboxylic acid group of oxalic acid to the nitrogen atom of 1-benzylazetidine. This process results in the formation of a salt composed of the 1-benzylazetidinium cation and the hydrogen oxalate (B1200264) anion.
A general and effective method for the preparation of such amine-based oxalate salts involves direct precipitation. Typically, the free base, 1-benzylazetidine, is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A solution of oxalic acid in the same solvent is then added slowly, often with stirring. prepchem.com The resulting salt, being insoluble in the solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. prepchem.com This straightforward method generally produces the salt in high yield and purity.
Advanced Spectroscopic Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the local environments of hydrogen (¹H) and carbon (¹³C) nuclei. For the salt 1-benzylazetidine;oxalic acid, NMR analysis confirms the proton transfer and elucidates the structure of the resulting 1-benzylazetidinium cation and oxalate anion. polimi.it
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the cationic and anionic components. The five protons of the phenyl group on the benzyl (B1604629) substituent would appear in the aromatic region, typically between δ 7.3 and 7.5 ppm. The two benzylic protons (CH₂) would likely appear as a singlet around δ 4.5 ppm, shifted downfield due to the adjacent positively charged nitrogen. The protons on the azetidinium ring are expected to be in the δ 3.5-4.5 ppm range, with their chemical shifts and multiplicities dependent on the specific conformation and coupling constants. polimi.itnetlify.app The acidic proton from the hydrogen oxalate anion, along with the N-H proton of the azetidinium cation, may appear as a broad singlet or may exchange with residual water in the solvent, making it difficult to observe.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the phenyl ring are expected to resonate in the δ 128–135 ppm range. compoundchem.com The benzylic carbon (CH₂) would likely be found around δ 60 ppm. The carbons of the azetidinium ring adjacent to the nitrogen atom would appear in the δ 55-60 ppm region. polimi.it A key signal for confirming salt formation is the carboxylate carbon of the oxalate anion, which is anticipated to appear significantly downfield, typically in the range of δ 160–165 ppm. compoundchem.com
Table 1: Predicted NMR Spectroscopic Data for 1-Benzylazetidinium Oxalate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~7.3 - 7.5 | Aromatic protons (C₆H₅) |
| ¹H | ~4.5 | Benzylic protons (N-CH₂-Ph) |
| ¹H | ~3.5 - 4.5 | Azetidinium ring protons |
| ¹³C | ~160 - 165 | Oxalate carboxylate carbon (COO⁻) |
| ¹³C | ~128 - 135 | Aromatic carbons (C₆H₅) |
| ¹³C | ~60 | Benzylic carbon (N-CH₂-Ph) |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound provides clear evidence of salt formation.
The most significant change observed upon salt formation is in the regions associated with the carboxylic acid and amine groups. The very broad O-H stretching band of the carboxylic acid dimer (typically centered around 3000 cm⁻¹) disappears. In its place, a strong, broad absorption band appears, often between 2400 and 3000 cm⁻¹, which is characteristic of the N⁺-H stretch of the newly formed azetidinium cation. researchgate.net
Furthermore, the sharp C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) is replaced by two distinct bands corresponding to the carboxylate anion (COO⁻). spectroscopyonline.com These are the strong asymmetric stretching vibration, typically found in the 1550–1650 cm⁻¹ range, and the weaker symmetric stretching vibration, which appears between 1300 and 1400 cm⁻¹. 911metallurgist.comniscpr.res.in Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the benzyl group (3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively) and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic FT-IR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2800 | Aliphatic C-H Stretch |
| 3000 - 2400 | N⁺-H Stretch (Azetidinium) |
| 1650 - 1550 | Asymmetric COO⁻ Stretch (Carboxylate) |
| 1600 - 1450 | Aromatic C=C Stretch |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used, as it can analyze pre-formed ions in solution. The analysis would primarily characterize the 1-benzylazetidinium cation.
The molecular ion peak in the positive ion mode ESI-MS would correspond to the 1-benzylazetidinium cation (C₁₀H₁₄N⁺), with an expected m/z of approximately 148. The molecular weight of the free base, 1-benzylazetidine, is 147.22 g/mol .
The fragmentation pattern of the cation provides structural confirmation. chemguide.co.uk A dominant fragmentation pathway for benzylamines is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would result in the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. libretexts.org Another significant fragment could arise from the loss of a neutral benzene (B151609) molecule via rearrangement, or cleavage of the azetidine (B1206935) ring.
Table 3: Predicted Mass Spectrometry Fragmentation for the 1-Benzylazetidinium Cation
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Notes |
|---|---|---|
| 148 | [C₁₀H₁₄N]⁺ | Protonated molecular ion (M+H)⁺ |
| 91 | [C₇H₇]⁺ | Tropylium cation, often the base peak |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Techniques for Purity Assessment and Isolation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. gcms.cz However, this compound is an ionic salt and is therefore non-volatile, making it unsuitable for direct GC-MS analysis. youtube.com To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile components into volatile derivatives. jfda-online.com
Derivatization involves a chemical reaction that modifies the functional groups of the analyte to increase its volatility and thermal stability. researchgate.net For the this compound salt, derivatization would target the amine and carboxylic acid functionalities. Common derivatization approaches include:
Silylation: This is a widely used method where active hydrogens (such as those in N-H and O-H groups) are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. sigmaaldrich.com They would react with both the 1-benzylazetidine and the oxalic acid to form their respective TMS-derivatives, which are significantly more volatile and suitable for GC-MS analysis. nih.gov
Acylation: This method involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com This converts the primary or secondary amine into a stable, volatile amide derivative. This strategy is particularly effective for the amine component of the salt.
Following derivatization, the resulting mixture can be injected into the GC-MS system. The components are separated on the GC column based on their boiling points and interaction with the stationary phase, and then detected and identified by the mass spectrometer, allowing for both qualitative identification and quantitative purity assessment of the original salt's components. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry.
The analysis of 1-benzylazetidine, as a basic amine, is typically performed using reversed-phase HPLC. The separation is achieved on a C18 column, where the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure good peak shape and retention for the basic amine, additives like formic acid or ammonium (B1175870) acetate (B1210297) are commonly incorporated into the mobile phase. These modifiers help to control the pH and improve the ionization efficiency for mass spectrometry detection.
For the mass spectrometric detection of 1-benzylazetidine, electrospray ionization (ESI) in the positive ion mode is the preferred technique. In this mode, the analyte is protonated to form the molecular ion [M+H]⁺. The high selectivity of MS allows for the use of selected ion monitoring (SIM) for quantification, where the instrument is set to detect only the specific mass-to-charge ratio (m/z) of the protonated 1-benzylazetidine. For more definitive identification and structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this approach, the protonated molecular ion is fragmented, and the resulting product ions are detected, providing a unique fragmentation pattern that serves as a chemical fingerprint for the compound.
While the primary focus is often on the 1-benzylazetidine cation, LC-MS can also be used to detect the oxalate counter-ion. Oxalate can be analyzed in negative ion mode, though its small mass and ubiquitous nature can present analytical challenges. nih.govnih.gov Specific methods using anion exchange chromatography or ion-pairing agents may be required for accurate quantification of the oxalate component. nih.govnih.gov
A typical LC-MS method for the analysis of 1-benzylazetidine would be validated for linearity, accuracy, precision, and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) established to ensure reliable measurements at low concentrations. nih.gov
Table 1: Illustrative LC-MS Parameters for 1-Benzylazetidine Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ion | [M+H]⁺ for 1-Benzylazetidine |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and efficient monitoring of chemical reactions, such as the formation of this compound from its precursors. chemistryhall.comlibretexts.org Its simplicity, speed, and low cost make it an ideal method for qualitative analysis in a synthetic chemistry setting. chemistryhall.comoregonstate.edu
The formation of the oxalate salt involves reacting the free base, 1-benzylazetidine, with oxalic acid. TLC can be used to track the consumption of the starting materials and the appearance of the product. The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. oregonstate.edu For the analysis of 1-benzylazetidine and its salt, silica (B1680970) gel is commonly used as the stationary phase due to its polar nature. oregonstate.edu
A suitable mobile phase, or eluent, is selected to achieve a good separation between the starting materials and the product. Typically, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used. The polarity of the mobile phase is adjusted to ensure that the components of the mixture have appropriate retention factors (Rf values). The Rf value is a measure of the distance traveled by a compound relative to the distance traveled by the solvent front. libretexts.org
In the case of the salt formation, the 1-benzylazetidine starting material, being a moderately polar amine, will have a specific Rf value. Oxalic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in many common solvent systems. The product, this compound, being an ionic salt, is significantly more polar than the free base. Consequently, it is expected to have a much lower Rf value than 1-benzylazetidine, often appearing near the baseline as well. The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and observing the disappearance of the 1-benzylazetidine spot and the formation of the new, more polar salt spot.
Visualization of the spots on the TLC plate is achieved using various techniques. Since 1-benzylazetidine contains a benzene ring, it can be visualized under UV light (typically at 254 nm). chemistryhall.comlibretexts.org Additionally, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds that can be oxidized, including the amine group of 1-benzylazetidine. Ninhydrin is another common stain used for detecting primary and secondary amines, though it may require heating to develop the colored spot.
Table 2: Representative TLC Data for Monitoring Salt Formation
| Compound | Mobile Phase (Hexane:Ethyl Acetate 1:1) | Visualization Method | Expected Rf Value |
| 1-Benzylazetidine | Hexane:Ethyl Acetate (1:1) | UV (254 nm), KMnO₄ | ~ 0.4 |
| Oxalic Acid | Hexane:Ethyl Acetate (1:1) | KMnO₄ | ~ 0.0 |
| This compound | Hexane:Ethyl Acetate (1:1) | UV (254 nm), KMnO₄ | ~ 0.0 - 0.1 |
Reactivity and Synthetic Applications of the 1 Benzylazetidine Moiety
Chemical Transformations Involving the Azetidine (B1206935) Ring System
The strain within the four-membered ring is the primary driver for the reactivity of the 1-benzylazetidine (B3057175) system, making it an excellent substrate for reactions that involve the cleavage of the N-C bonds. rsc.org These transformations include ring-opening and ring-expansion reactions, which provide access to a variety of acyclic amines and larger heterocyclic systems, respectively. rsc.org
The 1-benzylazetidine ring can be opened under various conditions, most notably through cationic polymerization and nucleophilic attack.
Cationic ring-opening polymerization of 1-benzylazetidine (BA) has been investigated in bulk and in solution. tandfonline.comtandfonline.com Initiators such as methyl tosylate (MT), methyl iodide (MI), and 3-hydroxy-1-propanesulfonic acid sultone (PS) can effectively induce polymerization at elevated temperatures (e.g., 60°C). tandfonline.comtandfonline.com The reaction proceeds via a cationic mechanism where the initiator alkylates the nitrogen atom, forming a reactive azetidinium species. This intermediate is then attacked by another monomer unit, propagating the polymer chain. In the case of the initiator PS, the polymerization is believed to proceed through a zwitterionic intermediate formed by the initial addition reaction between BA and PS. tandfonline.comtandfonline.com
| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Methyl Tosylate (MT) | Bulk | 60 | 24 | 19.3 |
| Methyl Iodide (MI) | Bulk | 60 | 24 | 12.5 |
| 3-hydroxy-1-propanesulfonic acid sultone (PS) | Bulk | 60 | 24 | 100 |
Data sourced from research on the bulk polymerization of 1-benzylazetidine. tandfonline.com
Nucleophilic ring-opening reactions provide a pathway to substituted acyclic amines. researchgate.net These reactions typically involve the formation of an azetidinium salt, which is then attacked by a nucleophile. google.com The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine ring substituents and the incoming nucleophile. researchgate.net For instance, the reaction of photochemically generated 3-phenylazetidinols with electron-deficient ketones or boronic acids can trigger a ring-opening event, leading to the formation of highly functionalized aminodioxolanes and 3-amino-1,2-diols. beilstein-journals.org This strategy relies on the initial protonation of the azetidine nitrogen, which facilitates the nucleophilic attack and subsequent ring cleavage. beilstein-journals.org
The strained nature of the azetidine ring makes it an excellent precursor for ring-expansion reactions, yielding larger, often more thermodynamically stable, nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. rsc.org These transformations are of significant interest as they provide access to valuable scaffolds in medicinal chemistry. nih.gov
One common strategy involves a tandfonline.comtandfonline.com-Stevens rearrangement. For example, the treatment of an azetidine with a diazo compound in the presence of a copper or rhodium catalyst can generate a carbene that inserts into a C-N bond, leading to a one-carbon ring expansion to form a pyrrolidine. chemrxiv.org While much of the recent work has focused on the expansion of aziridines to azetidines, the reverse principle—expanding azetidines to pyrrolidines—is well-established. chemrxiv.orgnih.gov Another approach is the [3+1] ring expansion, where bicyclic methylene (B1212753) aziridines react with rhodium-bound carbenes to yield highly substituted methylene azetidines, demonstrating how strained rings can be manipulated to build more complex structures. nih.gov Although this example starts from an aziridine, it highlights the utility of carbene-mediated strategies for ring expansion.
Substituted azetidines have been shown to rearrange into a variety of larger heterocyclic systems, demonstrating their versatility as synthetic intermediates. rsc.org
| Starting Heterocycle | Resulting Heterocycle |
| Azetidine | Pyrrole |
| Azetidine | Pyrrolidine |
| Azetidine | Pyrrolidinone |
| Azetidine | Imidazolidinone |
| Azetidine | Isoxazolidine |
| Azetidine | Piperidine (B6355638) |
| Azetidine | Azepane |
Table summarizing the versatility of azetidines as synthons for larger heterocycles. rsc.org
Functional Group Interconversions on the N-Benzylazetidine Scaffold
The N-benzylazetidine scaffold allows for various functional group interconversions, enabling the synthesis of a wide range of derivatives. The azetidine ring is relatively stable, permitting chemical modifications at other positions on the molecule. rsc.org For instance, α-alkylation of N-substituted azetidine-2-carbonitriles can be achieved with high diastereoselectivity by forming an N-borane complex. rsc.org This complex directs the deprotonation and subsequent alkylation to the carbon alpha to the nitrile group. This method allows for the introduction of various substituents, such as a benzyl (B1604629) group, onto the azetidine ring. rsc.org
Furthermore, the benzyl group itself can be considered a functional group. It is commonly employed as a protecting group for the nitrogen atom and can be readily removed via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas) to yield the secondary amine. rsc.org This deprotection unmasks the nitrogen for further functionalization, such as acylation or alkylation, providing a key step in the synthesis of diverse azetidine-containing molecules. rsc.org Other standard functional group transformations, such as the reduction of esters or nitriles to alcohols or amines, respectively, can be applied to substituted N-benzylazetidines, provided the reagents are compatible with the strained ring. vanderbilt.edu
Strategic Utilization as a Synthetic Building Block in Complex Molecule Construction
Azetidines are increasingly recognized as important building blocks for constructing complex, biologically active molecules. sciencedaily.comsciencedaily.com Their rigid, three-dimensional structure provides a valuable scaffold for introducing specific spatial arrangements of functional groups, which is a desirable feature in drug design. rsc.orgrsc.org The 1-benzylazetidine moiety, in particular, serves as a stable and versatile starting point for synthesizing more elaborate structures.
The 1-benzylazetidine framework can be integrated into a variety of larger and more complex heterocyclic systems. For example, N-benzylazetidine intermediates can be formed and subsequently transformed into azetidine analogues of biologically relevant molecules like 1,4-dideoxy-1,4-imino-D-mannitol (DIM). rsc.org In one synthetic route, the reaction of a precursor with benzylamine (B48309) leads to a bicyclic azetidine intermediate, which, after hydrolysis and reduction, yields an N-benzylazetidine derivative that can be further processed. rsc.org
Moreover, substituted azetidines can undergo base-promoted intramolecular ring closure reactions to form fused heterocyclic systems. For instance, an azetidine derivative can be converted into a tetrahydropyrimidin-2-one, demonstrating the utility of the azetidine ring as a template for constructing adjacent ring systems. rsc.org The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole further illustrates the integration of the azetidine core into medicinally relevant scaffolds. epa.gov
The 1-benzylazetidine scaffold is an excellent starting point for the development of chemical libraries used in drug discovery. nih.govdtu.dk A chemical library is a collection of diverse molecules used in high-throughput screening to identify new drug leads. chemrxiv.org The concept of using "building blocks"—core molecular structures that can be readily modified—is central to library synthesis. nih.govasischem.comrsc.org
The N-benzylazetidine structure can be diversified at several points. As mentioned, the benzyl group can be removed and the resulting secondary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a diverse set of amides, sulfonamides, and ureas. Additionally, if the azetidine ring itself is substituted with reactive functional groups (e.g., esters, nitriles, or halides), these can be modified using a wide array of chemical reactions. rsc.org This "poised fragment" approach, where a core structure is designed for easy, one-step elaboration with various synthons, allows for the rapid generation of analogues for screening. dtu.dk The structural rigidity and unique chemical space occupied by the azetidine ring make libraries based on this scaffold particularly attractive for exploring new biological targets. nih.govthieme-connect.de
Computational Chemistry Investigations of Azetidine and Oxalate Systems
Theoretical Approaches for Mechanistic Insights into Azetidine (B1206935) Ring Reactions
Theoretical studies are instrumental in elucidating the mechanisms of reactions involving the strained four-membered azetidine ring. These reactions can include ring-opening, ring-expansion, and cycloadditions. Computational approaches allow for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a level of detail often inaccessible through experimental methods alone.
One area of focus is the ring-opening of the azetidine heterocycle. Studies have shown that these reactions can be facilitated by factors such as electron transfer. mdpi.comcsic.es For instance, both oxidation and reduction can significantly lower the energy barrier for ring-opening, although one-electron reduction has been shown to be particularly effective in dramatically facilitating the cleavage of the azetidine ring. mdpi.comcsic.esnih.gov In the context of 1-benzylazetidine (B3057175), the nitrogen atom's lone pair influences the ring's electronic properties and reactivity. Its protonation by an acid like oxalic acid would create a positively charged azetidinium species, which could alter the energetics of ring-opening reactions.
Another class of reactions investigated theoretically is the ring expansion of azetidines. For example, the reaction of azetidine with cyclopropenylidene has been systematically studied using Møller-Plesset perturbation theory (MP2). nih.gov These calculations revealed that the insertion of cyclopropenylidene into either the C-N or C-C bond of the azetidine ring is possible, with insertion into the C-N bond being kinetically favored. nih.gov Such studies provide a framework for predicting how 1-benzylazetidine might react with other small molecules.
Theoretical models can also predict the stereochemical outcomes of reactions. The puckered nature of the azetidine ring means that substituents can adopt different spatial arrangements, influencing the approach of reactants and the stereochemistry of the products. capes.gov.br
Table 1: Theoretical Data on Azetidine Ring-Opening Reactions
| System | Computational Method | Key Finding | Activation Energy (approx. kcal/mol) | Reference |
|---|---|---|---|---|
| Azetidine derivative (cis-AZT-CH) radical anion | Quantum-chemical calculations | C-C bond cleavage is a two-step process. | ~14 | mdpi.comcsic.es |
| Azetidine derivative (trans-AZT-CH) radical anion | Quantum-chemical calculations | One-electron reduction dramatically facilitates ring opening. | ~9 | mdpi.comcsic.es |
| Azetidine with Cyclopropenylidene | MP2 | Insertion into C-N bond is kinetically favored over C-C bond. | Not specified | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure, Stability, and Reaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure, stability, and energetics of molecular systems like 1-benzylazetidine and its salt with oxalic acid. mdpi.com DFT methods offer a good balance between computational cost and accuracy for many chemical systems. mdpi.com
For azetidine derivatives, DFT has been used to study various properties. For instance, the geometric and electronic structures of a series of substituted four-membered ring compounds have been investigated at the B3LYP/6-311G** level of theory. nih.gov These studies can determine heats of formation (HOFs), bond dissociation energies (BDEs), and molecular densities, which are crucial for assessing the stability and potential energy content of these compounds. nih.govbibliotekanauki.pl In the case of 1-benzylazetidine, DFT could be used to calculate the proton affinity of the nitrogen atom, providing insight into the strength of the interaction with oxalic acid.
Furthermore, DFT is employed to analyze the non-covalent interactions that stabilize the crystal lattice of the 1-benzylazetidine;oxalic acid salt. The interaction between the nicotinamide (B372718) cation and oxalate (B1200264) anion has been studied, revealing strong N+–H⋯O− hydrogen bonds. frontiersin.org Similar calculations for the 1-benzylazetidinium oxalate salt would quantify the strength of the hydrogen bonds between the azetidinium proton and the oxygen atoms of the oxalate anion. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate charge transfer interactions between the donor and acceptor orbitals involved in these hydrogen bonds. frontiersin.org
The vibrational frequencies calculated by DFT can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computed geometry and understand the vibrational modes of the molecule, especially those affected by the formation of the salt. frontiersin.org
Table 2: Representative DFT-Calculated Properties for Azetidine and Related Systems
| Property | System | DFT Functional/Basis Set | Calculated Value | Reference |
|---|---|---|---|---|
| Heat of Formation | Nitroimine-substituted azetidines | G3MP2 | Varies with substitution | bibliotekanauki.pl |
| Bond Dissociation Energy | Substituted azetidines | UB3LYP/6-311G** | Dependent on the bond being broken | nih.gov |
| Electron Affinity (EA) | Azetidine derivative (AZT-CH) | Not specified | Determines ability to capture an electron | csic.es |
| Ionization Potential (IP) | Azetidine derivative (AZT-CH) | Not specified | Determines ability to lose an electron | csic.es |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. acs.org For the this compound system, MD simulations can provide insights into conformational flexibility, intermolecular interactions in the solid state, and the influence of solvent.
The conformational preferences of the azetidine ring itself are a key area of study. The four-membered ring is not planar and can undergo puckering. capes.gov.brnih.gov The degree of puckering and the preferred conformation (e.g., with substituents in equatorial or axial positions) can be influenced by the nature of the substituents and the surrounding environment. capes.gov.brnih.gov MD simulations can explore the potential energy landscape associated with these conformational changes and determine the most stable geometries. Studies on proline analogues, including azetidine-2-carboxylic acid, have shown that the azetidine ring is more flexible than the five-membered proline ring. nih.gov
In the context of the this compound crystal lattice, MD simulations can model the collective motions of the ions and predict macroscopic properties like thermal expansion and melting point. acs.org These simulations rely on a force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. Force fields have been specifically parameterized for azetidine derivatives to accurately model their behavior. sharcnet.ca
MD simulations can also be used to study the interactions of azetidine-containing molecules in solution. For example, simulations have been used to investigate the positioning of azetidine-containing peptides at the interface of water and a nonpolar solvent, revealing information about their relative hydrophilicity. sharcnet.ca For this compound, MD could be used to simulate its dissolution in a solvent, providing insights into the solvation process and the nature of ion-solvent interactions.
Table 3: Applications of Molecular Dynamics Simulations to Azetidine Systems
| Simulation Focus | System Studied | Key Finding | Reference |
|---|---|---|---|
| Conformational Preferences | L-azetidine-2-carboxylic acid dipeptide | The azetidine ring can adopt either a puckered or less puckered structure depending on the backbone. | nih.gov |
| Peptide Flexibility | Peptides containing L-azetidine-2-carboxylic acid | Aze-containing peptides are generally more flexible than Pro-containing peptides. | nih.gov |
| Peptide Bond Isomerization | Homo-pentapeptides with L-azetidine-2-carboxylic acid | Aze has a greater propensity than Pro to undergo trans-cis isomerization. | sharcnet.ca |
| Melting Point Prediction | 1,3,3-Trinitroazetidine (TNAZ) | The calculated thermodynamic melting point at 1 atm is in good agreement with the experimental value. | acs.org |
In Silico Prediction of Reaction Pathways and Structural Perturbations in Azetidine-Oxalate Systems
In silico tools for predicting reaction pathways and metabolic transformations are becoming increasingly valuable in chemistry and toxicology. nih.govresearchgate.net For the this compound system, these tools can be used to hypothesize potential chemical reactions or degradations that the compound might undergo under various conditions.
Given the structure of 1-benzylazetidine, several reaction pathways could be predicted. The benzylic position is susceptible to oxidation. The nitrogen atom can undergo N-dealkylation, cleaving the benzyl (B1604629) group. The azetidine ring itself, being strained, could be a site for nucleophilic attack leading to ring-opening. The presence of oxalic acid could catalyze certain reactions, for example, by protonating the azetidine nitrogen and making the ring more susceptible to nucleophilic attack.
Software tools for metabolism prediction, such as GLORYx, BioTransformer, and SyGMa, use rule-based systems and machine learning models to predict the products of phase I and phase II metabolic reactions. nih.gov While not strictly "reaction pathways" in a synthetic chemistry sense, they provide a good indication of the molecule's potential chemical liabilities. For 1-benzylazetidine, these tools would likely predict hydroxylation of the aromatic ring, oxidation at the benzylic carbon, and N-debenzylation.
Table 4: Predicted In Silico Outcomes for 1-Benzylazetidine
| Prediction Type | Potential Outcome | Rationale |
|---|---|---|
| Metabolic Transformation | Aromatic hydroxylation | Common metabolic pathway for aromatic rings. |
| Metabolic Transformation | Benzylic hydroxylation | The benzylic C-H bond is activated. |
| Metabolic Transformation | N-debenzylation | Cleavage of the benzyl group from the nitrogen. |
| Reaction Pathway | Ring-opening of azetidine | The strained four-membered ring is susceptible to nucleophilic attack, potentially catalyzed by acid. |
Q & A
Basic Research Questions
Q. What are the standard methods for preparing and characterizing 1-Benzylazetidine;oxalic acid salts?
- Methodology :
- Synthesis : React 1-Benzylazetidine with oxalic acid in a stoichiometric ratio (1:1 or 2:1, depending on the desired salt form) in anhydrous ethanol. Monitor pH to ensure complete proton transfer.
- Characterization : Use melting point analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate and ammonium interactions, and nuclear magnetic resonance (NMR) to verify structural integrity.
- Purity Assessment : Perform titration with standardized NaOH (for oxalic acid quantification) .
Q. How can researchers safely handle oxalic acid in laboratory settings?
- Safety Protocols :
- Use personal protective equipment (PPE), including gloves and goggles, due to oxalic acid’s corrosive nature.
- Prepare solutions in fume hoods to avoid inhalation of dust or vapors.
- Store anhydrous oxalic acid in airtight containers to prevent hydration. Reference safety data sheets (SDS) for azetidine derivatives (e.g., Azetidine-3-carboxylic acid handling guidelines) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize oxalic acid’s role in dissolution or synthesis processes?
- Methodology :
- Factor Selection : Identify variables (e.g., temperature, pH, molar ratios) affecting oxalic acid’s interaction with 1-Benzylazetidine.
- Central Composite Design (CCD) : Use software like Minitab to model quadratic interactions. Example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp (°C) | 25 | 60 |
| [Oxalic Acid] (M) | 0.1 | 0.5 |
- Analysis : Calculate main effects (β coefficients) and validate via ANOVA (p < 0.05). Remove insignificant terms (p ≥ 0.1) to refine the model .
Q. What advanced techniques elucidate the electrochemical behavior of oxalic acid in coordination complexes?
- Methodology :
- Cyclic Voltammetry (CV) : Analyze redox peaks to determine electron transfer mechanisms. For example, oxalic acid-Cu²⁺ complexes show distinct anodic/cathodic peaks correlated with ligand-metal charge transfer.
- Thermodynamic Parameters : Use Arrhenius plots to calculate activation energy (Eₐ) and Gibbs free energy (ΔG) from CV data (see Table 7, ).
Q. How does oxalic acid enhance mineral dissolution in mixed-acid systems?
- Case Study : In hematite (Fe₂O₃) dissolution, oxalic acid acts as a chelating agent.
- Experimental Design : Compare dissolution rates in H₂SO₄ vs. H₂SO₄ + oxalic acid systems.
- Kinetic Analysis : Fit data to the shrinking-core model. Example results:
| Acid System | Rate Constant (k, min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| H₂SO₄ | 0.015 | 45.2 |
| H₂SO₄ + Oxalic Acid | 0.032 | 32.7 |
Data Contradictions and Resolution
Q. How to resolve discrepancies in oxalic acid’s aggregation behavior across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
